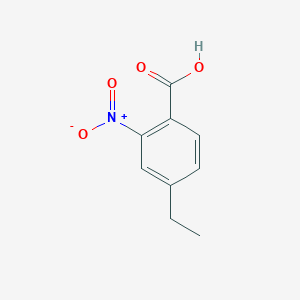

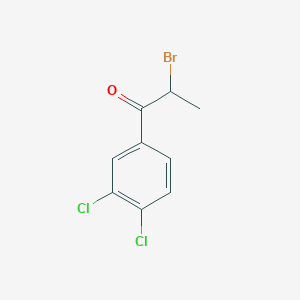

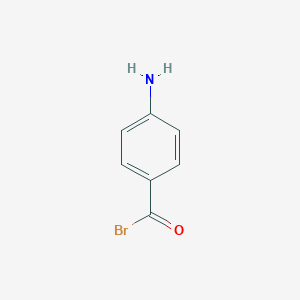

2-ブロモ-1-(3,4-ジクロロフェニル)プロパン-1-オン

概要

説明

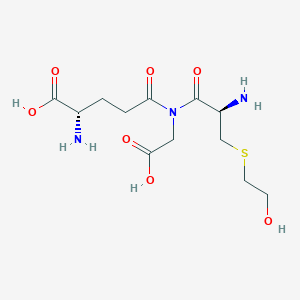

N-アセチルコルチノールは、よく知られている擬アルカロイドであるコルヒチンの合成誘導体です。コルヒチンは、痛風、免疫媒介性疾患、乾癬性関節炎の治療に広く用いられてきました。 N-アセチルコルチノールは、チューブリン重合を阻害する能力で知られており、がん研究および治療において重要な化合物となっています .

科学的研究の応用

N-acetylcolchinol has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying tubulin polymerization inhibitors.

Biology: Investigated for its effects on cell division and microtubule dynamics.

Medicine: Explored as a potential anti-cancer agent due to its ability to inhibit tubulin polymerization.

Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.

将来の方向性

2-Bromo-1-(3,4-dichlorophenyl)propan-1-one is used for Abbreviated New Drug Application (ANDA) & DMF filing to FDA, toxicity study of respective drug formulation, Quality Control (QC), and analytical studies during commercial production of Bupropion . This suggests that it may continue to be an important compound in pharmaceutical research and development.

作用機序

N-アセチルコルチノールは、腫瘍血管の血管内皮細胞のチューブリン細胞骨格に結合することにより、その効果を発揮します . この結合は、チューブリンモノマーの重合を防ぎ、有糸分裂紡錘体の形成を妨げ、最終的に細胞周期停止とアポトーシスにつながります . 含まれる分子標的は、チューブリンおよび微小管力学に関連する他のタンパク質です。

生化学分析

Biochemical Properties

As an intermediate in the synthesis of Bupropion analogues , it may interact with enzymes, proteins, and other biomolecules involved in these processes. Specific interactions have not been reported in the literature.

Cellular Effects

Given its role as an intermediate in the synthesis of Bupropion analogues , it may influence cell function indirectly through these compounds. Bupropion and its analogues can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As an intermediate in the synthesis of Bupropion analogues , its effects at the molecular level are likely mediated through these compounds. Bupropion and its analogues can interact with biomolecules, inhibit or activate enzymes, and alter gene expression .

Metabolic Pathways

The metabolic pathways involving 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one are not well-characterized. As an intermediate in the synthesis of Bupropion analogues , it may be involved in the metabolic pathways of these compounds.

準備方法

N-アセチルコルチノールは、ビアリール酸化および還元カップリング、シクロプロパン化、環拡大、およびニコラス反応など、さまざまな方法で合成することができます . より環境に優しく、ステップ数の少ない経路には、電気化学的方法が含まれ、遷移金属または化学量論的な危険な試薬を使用するプロトコルが置き換えられます . 4段階のラセミ体配列において、カルコンの化学選択的還元および分子内酸化アリーレン-アリーレンカップリングが電気化学セルで実行され、標的化合物が全体収率41%で得られます . 工業生産方法では、通常、同様の合成経路が使用されますが、より大規模で行われ、より高い収率と純度が保証されます。

化学反応の分析

N-アセチルコルチノールは、次のようなさまざまな化学反応を起こします。

酸化: 分子に酸素原子を導入するために酸化剤を使用します。

還元: カルコンの化学選択的還元は、その合成における重要なステップです.

置換: 1つの官能基を別の官能基と置換します。これらの反応で使用される一般的な試薬には、酸化カップリングのためのPhI(O2CCF3)2(PIFA)などの過ヨウ素(III)試薬が含まれます. これらの反応から生成される主要な生成物には、さまざまな生物活性を持つN-アセチルコルチノールの誘導体があります。

4. 科学研究への応用

N-アセチルコルチノールは、幅広い科学研究に応用されています。

化学: チューブリン重合阻害剤の研究のためのモデル化合物として使用されます。

生物学: 細胞分裂および微小管力学への影響について調べられています。

医学: チューブリン重合を阻害する能力により、潜在的な抗がん剤として探求されています.

産業: 新しい医薬品や治療薬の開発に使用されています。

類似化合物との比較

N-アセチルコルチノールは、次のような他のコルヒチン誘導体と比較されます。

コルヒチン: 親化合物であり、抗炎症作用で知られていますが、毒性がより高いです。

デメコルシン: 化学療法で使用される毒性の低い誘導体.

アロコルヒチノイド: 7員環トロポロン環をベンゼン環で置換した誘導体であり、良好な生物活性を示し、毒性が低くなっています. N-アセチルコルチノールは、チューブリン重合の特異的な阻害と、がん治療薬としての可能性により、際立った存在です。

特性

IUPAC Name |

2-bromo-1-(3,4-dichlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrCl2O/c1-5(10)9(13)6-2-3-7(11)8(12)4-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPKHWACIODYBCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=C(C=C1)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40540753 | |

| Record name | 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87427-61-0 | |

| Record name | 2-Bromo-1-(3,4-dichlorophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87427-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(Diethylamino)ethoxy]benzophenone](/img/structure/B125026.png)

![1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanone](/img/structure/B125027.png)

![(8R,9S,13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B125033.png)

![2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,9,11,14-pentahydroxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]acetic acid](/img/structure/B125039.png)